molecular formula C8H7ClO B1600461 2-(2-Chlorophenyl)acetaldehyde CAS No. 4251-63-2

2-(2-Chlorophenyl)acetaldehyde

Cat. No.: B1600461
CAS No.: 4251-63-2
M. Wt: 154.59 g/mol
InChI Key: NTLKDYQFUMXRNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)acetaldehyde is a useful research compound. Its molecular formula is C8H7ClO and its molecular weight is 154.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Molecular Mechanisms of Carcinogenesis

2-(2-Chlorophenyl)acetaldehyde, as a form of acetaldehyde, plays a significant role in molecular carcinogenesis. Acetaldehyde is known to cause various forms of DNA damage, including DNA adducts, mutations, and DNA-DNA cross-links, particularly associated with the risk of squamous cell carcinomas in the upper aerodigestive tract. This understanding is crucial for cancer research and the development of preventative strategies (Mizumoto et al., 2017).

2. Combustion Characteristics

The combustion characteristics of acetaldehyde, including this compound, are significant for understanding air pollution and developing strategies to reduce emissions. Studies on the chemical structures of laminar premixed acetaldehyde flames help in developing core mechanisms for controlling emissions and improving combustion efficiency (Tao et al., 2017).

3. Photocatalytic Oxidation

Research has explored the use of photocatalysts, such as Pd/WO(3), to completely oxidize acetaldehyde to CO2 under specific light irradiation. This has potential applications in environmental remediation and pollution control (Arai et al., 2008).

4. Role in Fermentation Processes

Acetaldehyde's dynamics during fermentation processes, particularly in the production of ethanol and its by-products, is a critical area of research. Understanding these kinetics can improve ethanol production yields and ensure product stabilization (Jackowetz et al., 2011).

5. Organocatalytic Reactions

The compound finds use in organocatalytic reactions, such as the cross-aldol reaction of 2-chloroethoxy acetaldehyde. These reactions are key in synthesizing chiral compounds, which are important in pharmaceutical and biochemical research (Sawant et al., 2013).

6. Chemical Equilibria Studies

Studying the chemical equilibria in mixtures of acetaldehyde and water is essential for various industrial applications. It helps in understanding the behavior of acetaldehyde in different conditions, which is important for its handling and use in chemical processes (Scheithauer et al., 2015).

7. Acetaldehyde Metabolism in Health Research

Understanding how acetaldehyde metabolism affects cell injury and oxidative stress is crucial in medical research, particularly concerning the toxic effects of alcohol consumption. Studies in this field contribute to developing strategies for preventing alcohol-induced tissue damage (Li et al., 2004).

8. Food Science Applications

Acetaldehyde's presence in various food products and its implications for flavor and preservation are significant in food science. Understanding its content and behavior in different food matrices helps in ensuring food safety and quality (Jeong et al., 2015).

Biochemical Analysis

Biochemical Properties

2-(2-Chlorophenyl)acetaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as aldehyde dehydrogenase, which catalyzes its oxidation to the corresponding carboxylic acid. Additionally, it can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function .

Cellular Effects

This compound has been shown to induce cytotoxic and genotoxic effects in various cell types. It can cause oxidative stress by increasing the levels of reactive oxygen species (ROS) and hydrogen peroxide (H2O2) within cells. This oxidative stress can lead to DNA damage, lipid peroxidation, and alterations in cell signaling pathways such as the MAPK/ERK and PI3K/AKT pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent adducts with nucleophilic sites in biomolecules. This includes the formation of Schiff bases with lysine residues in proteins and the inhibition of enzyme activity through covalent modification. These interactions can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions but can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with sustained oxidative stress and chronic cellular damage .

Dosage Effects in Animal Models

In animal models, the effects of this compound are dose-dependent. Low doses may induce mild oxidative stress and transient changes in cellular function, while high doses can lead to significant toxicity, including liver and kidney damage. The threshold for toxic effects varies between species, but high doses are generally associated with adverse outcomes .

Metabolic Pathways

This compound is metabolized primarily through oxidation by aldehyde dehydrogenase to form 2-(2-chlorophenyl)acetic acid. This metabolic pathway involves the conversion of the aldehyde group to a carboxylic acid, which can then enter various metabolic cycles. The compound may also undergo conjugation reactions, such as glucuronidation, to facilitate its excretion .

Transport and Distribution

Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins and binding proteins, influencing its localization and accumulation in specific tissues. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments .

Subcellular Localization

This compound is primarily localized in the cytoplasm but can also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localizations can affect its activity and function within the cell .

Properties

IUPAC Name

2-(2-chlorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLKDYQFUMXRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464001
Record name 2-(2-chlorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4251-63-2
Record name 2-(2-chlorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-chloro-2-(2-methoxyvinyl)benzene (2.4 g, 14 mmol) in a solution of 4.0M hydrogen chloride in 1,4-dioxane (36 mL) was stirred for 30 minutes at room temperature. The reaction mixture was then diluted with diethyl ether (100 mL) and treated with saturated aqueous sodium bicarbonate solution (60 mL)—caution: gas evolution. The organic layer was separated, washed with a sodium phosphate buffer (1.0M solution in water, pH=8, 2×40 mL), dried over sodium sulfate, filtered, and evaporated in vacuo to afford the title compound as a colorless oil (2.0 g, 90%), which was used in the next step without further purification.
Name
1-chloro-2-(2-methoxyvinyl)benzene
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

The title compound is prepared as described in Example 12 (Procedure B) for 3-thiophenylacetaldehyde but using 2-chlorophenyl-ethanol. The title compound: ES-MS: 152.9 [M−H]−; single peak at tR=3.82 min (System 2); Rf=0.70 (CH2Cl2/Et2O, 95/5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CH2Cl2 Et2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chlorophenyl)acetaldehyde
Reactant of Route 2
2-(2-Chlorophenyl)acetaldehyde
Reactant of Route 3
2-(2-Chlorophenyl)acetaldehyde
Reactant of Route 4
Reactant of Route 4
2-(2-Chlorophenyl)acetaldehyde
Reactant of Route 5
Reactant of Route 5
2-(2-Chlorophenyl)acetaldehyde
Reactant of Route 6
2-(2-Chlorophenyl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.